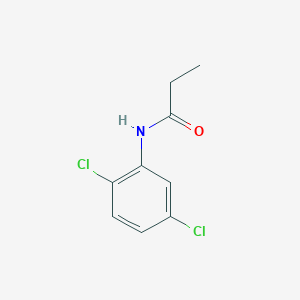

N-(2,5-dichlorophenyl)propanamide

Description

Structure

3D Structure

Properties

CAS No. |

26320-48-9 |

|---|---|

Molecular Formula |

C9H9Cl2NO |

Molecular Weight |

218.08 g/mol |

IUPAC Name |

N-(2,5-dichlorophenyl)propanamide |

InChI |

InChI=1S/C9H9Cl2NO/c1-2-9(13)12-8-5-6(10)3-4-7(8)11/h3-5H,2H2,1H3,(H,12,13) |

InChI Key |

XZFDPOAJQUPNKG-UHFFFAOYSA-N |

SMILES |

CCC(=O)NC1=C(C=CC(=C1)Cl)Cl |

Canonical SMILES |

CCC(=O)NC1=C(C=CC(=C1)Cl)Cl |

Other CAS No. |

26320-48-9 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: 2,5-Dichloropropionanilide (CAS 26320-48-9)

[1]

Executive Summary & Chemical Identity

2,5-Dichloropropionanilide (CAS 26320-48-9), often abbreviated as 2,5-DCPA, is a chlorinated amide structurally isomeric to the widely utilized herbicide Propanil (3,4-dichloropropionanilide). While Propanil dominates the agrochemical market, the 2,5-isomer serves a critical role in Structure-Activity Relationship (SAR) studies, metabolic stability profiling, and environmental impurity monitoring.

For drug development professionals, 2,5-DCPA represents a model lipophilic scaffold. Its specific substitution pattern—placing a chlorine atom at the ortho position (C2)—introduces significant steric and electronic barriers to enzymatic hydrolysis, distinguishing its pharmacokinetic profile markedly from its meta/para counterparts.

Physicochemical Profile[2][3][4][5][6][7][8][9][10]

| Property | Value | Note |

| IUPAC Name | N-(2,5-dichlorophenyl)propanamide | |

| Molecular Formula | C9H9Cl2NO | |

| Molecular Weight | 218.08 g/mol | |

| LogP (Predicted) | ~3.1 - 3.4 | Highly Lipophilic |

| Melting Point | 92–94 °C | Distinct from Propanil (91-93°C) - Requires mixed MP for ID |

| Solubility | Soluble in MeOH, ACN, Acetone; Insoluble in Water | |

| Key Structural Feature | Ortho-Chlorine (Position 2) | Steric block to amidase attack |

Synthesis & Manufacturing Protocol

The Challenge: Nucleophilicity & Sterics

Synthesizing 2,5-DCPA requires overcoming the deactivated nature of the precursor, 2,5-dichloroaniline. The two chlorine atoms exert a strong electron-withdrawing inductive effect (-I), significantly reducing the nucleophilicity of the amine nitrogen. Furthermore, the chlorine at position 2 creates steric bulk, hindering the approach of the acylating agent.

Expert Insight: Standard Schotten-Baumann conditions (aqueous base) often fail or give low yields due to hydrolysis of the acyl chloride competing with the slow amine reaction. The protocol below utilizes non-aqueous conditions with an organic base catalyst to drive conversion.

Optimized Laboratory Scale Protocol (10g Scale)

Reagents:

-

Propionyl Chloride (1.2 eq) [Preferred over anhydride for higher reactivity]

-

Triethylamine (Et3N) (1.5 eq) [Acid scavenger]

-

4-Dimethylaminopyridine (DMAP) (0.05 eq) [Acylation catalyst]

-

Dichloromethane (DCM) [Solvent, anhydrous]

Step-by-Step Workflow:

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 2,5-dichloroaniline (10.0 g) in DCM (100 mL) .

-

Activation: Add Triethylamine (12.9 mL) and catalytic DMAP (375 mg) . Cool the solution to 0°C in an ice bath. Rationale: Cooling prevents exotherm-driven side reactions, though the amine is deactivated.

-

Acylation: Dropwise add Propionyl Chloride (6.5 mL) over 20 minutes.

-

Observation: White precipitate (Et3N·HCl) will form immediately.

-

-

Reaction Drive: Remove ice bath and allow to warm to Room Temperature (RT). Stir for 4–6 hours.

-

Checkpoint: Monitor via TLC (Silica, 20% EtOAc/Hexane). The amine spot (lower Rf) should disappear.

-

-

Quench & Workup:

-

Quench with saturated NaHCO3 (50 mL).

-

Separate organic layer.

-

Wash organic layer with 1M HCl (50 mL) to remove unreacted amine and DMAP.

-

Wash with Brine (50 mL), dry over anhydrous Na2SO4, and concentrate in vacuo.

-

-

Purification: Recrystallize the crude off-white solid from Ethanol/Water (80:20) to yield white needles.[3]

Synthesis Process Flow

Caption: Optimized synthetic route for hindered chloro-anilides emphasizing the acid wash step for purity.

Analytical Characterization & Quality Control

Trustworthiness in data requires self-validating analytical methods. For 2,5-DCPA, distinguishing it from the 3,4-isomer is the primary challenge.

High-Performance Liquid Chromatography (HPLC) Method[11]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150mm, 5µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 50% B to 90% B over 10 mins.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm.

-

Retention Time Logic: 2,5-DCPA generally elutes earlier than 3,4-DCPA (Propanil) on C18 columns. The ortho-chlorine disrupts planarity slightly, reducing interaction with the stationary phase compared to the flatter 3,4-isomer.

NMR Spectroscopy (Diagnostic Signals)

-

1H NMR (400 MHz, CDCl3):

-

δ 8.45 (br s, 1H, NH): Amide proton.

-

δ 8.38 (d, J=2.5 Hz, 1H, H-6): The proton ortho to the nitrogen is deshielded by the amide and the chlorine, appearing as a doublet.

-

δ 7.28 (d, J=8.5 Hz, 1H, H-3): Proton adjacent to C2-Cl.

-

δ 7.00 (dd, J=8.5, 2.5 Hz, 1H, H-4): Coupling constants confirm the 2,5-substitution pattern.

-

δ 2.45 (q, 2H), 1.25 (t, 3H): Ethyl group of the propionyl chain.

-

Biological Fate: The "Ortho Effect" in Metabolism

Understanding the metabolic stability of 2,5-DCPA is crucial for toxicologists. The primary degradation pathway for propionanilides is hydrolysis via Aryl Acylamidase (EC 3.5.1.13) .

Mechanistic Divergence

-

Propanil (3,4-DCPA): Rapidly hydrolyzed by aryl acylamidases in liver and soil bacteria. The amide bond is accessible.

-

2,5-DCPA: The chlorine atom at position 2 (ortho) creates a "steric gate."

-

Steric Hindrance: The bulky chlorine atom physically blocks the active site of the enzyme from attacking the carbonyl carbon.

-

Electronic Effect: The electron-withdrawing nature of the ortho-Cl reduces the electron density on the nitrogen, potentially strengthening the N-C(O) bond character against nucleophilic attack.

-

Consequence: 2,5-DCPA exhibits a significantly longer half-life (

Metabolic Pathway Diagram

Caption: The "Ortho Effect" illustrates how the C2-Chlorine sterically hinders enzymatic hydrolysis, extending half-life.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 346183, Propanamide, N-(2,5-dichlorophenyl)-. Retrieved from [Link]

-

Vaughan, P. A., et al. (1990). Aryl acylamidase from Rhodococcus erythropolis NCIB 12273.[4] Applied Microbiology and Biotechnology.[4] (Validating enzymatic hydrolysis mechanisms of anilides). Retrieved from [Link]

-

Hoque, M. E., et al. (2009). A novel aryl acylamidase from Nocardia farcinica hydrolyses polyamide. (Structural basis of amidase specificity).[5] Retrieved from [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. 2,5-Dichloroaniline - Wikipedia [en.wikipedia.org]

- 3. 2,5-Dichloroaniline - Pigment Uses, Synthesis etc._Chemicalbook [chemicalbook.com]

- 4. Aryl acylamidase from Rhodococcus erythropolis NCIB 12273 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Crystal structure analysis of a bacterial aryl acylamidase belonging to the amidase signature enzyme family - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N-(2,5-dichlorophenyl)propanamide and Propanil: A Comparative Analysis of Isomeric Herbicides

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical comparison of N-(2,5-dichlorophenyl)propanamide and its well-known isomer, Propanil (N-(3,4-dichlorophenyl)propanamide). As a Senior Application Scientist, my goal is to present not just the fundamental differences in chemical structure but to delve into the causal relationships between these structural variations and their resulting biological activities, synthetic pathways, and toxicological profiles. This document is structured to offer field-proven insights and self-validating experimental protocols, grounded in authoritative references.

Introduction: The Significance of Isomeric Substitution

In the realm of organic chemistry and pesticide science, the precise positioning of substituents on an aromatic ring can dramatically alter a molecule's biological efficacy and environmental fate. The case of this compound and Propanil serves as a compelling example of this principle. While both are dichlorinated phenylamides, the seemingly minor shift of a chlorine atom on the phenyl ring—from positions 3 and 4 in Propanil to 2 and 5 in its isomer—results in profound differences in their application and interaction with biological systems. Propanil is a widely used and effective herbicide, while this compound is not commercially used as such, highlighting the critical nature of structure-activity relationships (SAR).[1][2]

This guide will dissect these differences, providing a granular look at their chemical properties, synthesis, mechanisms of action, and toxicological implications.

Chemical and Physical Properties: A Tale of Two Isomers

The fundamental difference between these two compounds lies in the substitution pattern of the chlorine atoms on the phenyl ring. This isomeric difference influences their physical and chemical properties, which in turn affect their behavior in biological and environmental systems.

| Property | This compound | Propanil (N-(3,4-dichlorophenyl)propanamide) |

| IUPAC Name | This compound | N-(3,4-dichlorophenyl)propanamide[2][3][4] |

| CAS Number | 26320-48-9 | 709-98-8[2][3][4][5] |

| Molecular Formula | C₉H₉Cl₂NO | C₉H₉Cl₂NO[2][3][4][5] |

| Molecular Weight | 218.08 g/mol | 218.08 g/mol [2][5] |

| Appearance | Not widely documented, likely a crystalline solid | White to brownish crystalline solid[2] |

| Melting Point | Not readily available in literature | 91-93 °C[2] |

| Water Solubility | Data not readily available | 225 mg/L at 25°C |

The difference in chlorine substitution affects the electronic distribution and overall shape of the molecules. This can influence their binding affinity to target enzymes and their susceptibility to metabolic degradation.

Synthesis and Manufacturing

The synthesis of both compounds generally follows the same fundamental chemical reaction: the acylation of a dichlorinated aniline with propanoyl chloride or a related acylating agent.[6] The key difference lies in the starting dichloroaniline isomer.

Synthesis of Propanil

The industrial synthesis of Propanil is a well-established process:[6]

-

Nitration: 1,2-dichlorobenzene is nitrated to form 1,2-dichloro-4-nitrobenzene.

-

Reduction: The nitro group of 1,2-dichloro-4-nitrobenzene is reduced to an amine, yielding 3,4-dichloroaniline.[7]

-

Acylation: 3,4-dichloroaniline is then acylated with propanoyl chloride to produce Propanil.[6]

Experimental Protocol: Laboratory-Scale Synthesis of Propanil

-

Dissolution: Dissolve 3,4-dichloroaniline (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or toluene) in a reaction flask equipped with a magnetic stirrer and a dropping funnel.

-

Base Addition: Add a base, such as triethylamine or pyridine (1.1 equivalents), to the solution to act as an acid scavenger.

-

Acylation: Cool the mixture in an ice bath. Slowly add propanoyl chloride (1.05 equivalents) dropwise from the dropping funnel while maintaining the temperature below 10°C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Work-up: Quench the reaction with water. Separate the organic layer, wash with dilute acid (e.g., 1M HCl), then with a saturated sodium bicarbonate solution, and finally with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis of this compound

While not produced on an industrial scale like Propanil, the synthesis of this compound can be achieved through a similar laboratory procedure, starting with 2,5-dichloroaniline.

-

Starting Material: The synthesis begins with 2,5-dichloroaniline, which can be produced by the hydrogenation of 1,4-dichloro-2-nitrobenzene.[8] A method for producing 2,5-dichloroaniline involves the catalytic hydrogenation of 2,5-dichloronitrobenzene.[9]

-

Acylation: 2,5-dichloroaniline is then acylated with propanoyl chloride using a similar protocol to that of Propanil synthesis.

Experimental Protocol: Laboratory-Scale Synthesis of this compound

-

Dissolution: Dissolve 2,5-dichloroaniline (1 equivalent) in dichloromethane.

-

Base Addition: Add pyridine (1.1 equivalents) to the solution.

-

Acylation: Cool the reaction mixture to 0°C and slowly add propanoyl chloride (1.05 equivalents).

-

Reaction: Allow the reaction to proceed at room temperature overnight.

-

Work-up: Wash the reaction mixture with 1M HCl, followed by a saturated solution of sodium bicarbonate, and then water.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization.

Caption: Comparative synthesis pathways of Propanil and its 2,5-dichloro isomer.

Mechanism of Action: A Tale of Specificity

The herbicidal activity of Propanil is well-understood and highly specific. It acts as a potent inhibitor of photosynthesis in susceptible plants.[2]

Propanil: Inhibition of Photosystem II

Propanil's primary mode of action is the inhibition of the electron transport chain in Photosystem II (PSII) of photosynthesis. By blocking electron flow, it prevents the conversion of light energy into chemical energy, leading to a cascade of events that ultimately kill the weed. Rice plants are tolerant to Propanil because they possess a high level of the enzyme aryl acylamidase, which rapidly metabolizes Propanil into the non-phytotoxic 3,4-dichloroaniline and propionic acid.[2]

Caption: Mechanism of action of Propanil in susceptible weeds and its detoxification in rice.

This compound: An Inactive Isomer?

There is a conspicuous absence of this compound in the commercial herbicide market. This strongly suggests that its herbicidal activity is significantly lower than that of Propanil. The structural change from a 3,4-dichloro substitution to a 2,5-dichloro substitution likely alters the molecule's ability to bind effectively to the target site in Photosystem II. The steric hindrance and altered electronic properties of the 2,5-isomer may prevent it from fitting into the binding pocket of the D1 protein in PSII, which is the target for many PSII-inhibiting herbicides.

Metabolism and Toxicology: A Comparative Perspective

The metabolism and toxicology of Propanil have been extensively studied due to its widespread use. The primary metabolic pathway in mammals is similar to that in rice, involving hydrolysis by aryl acylamidase to 3,4-dichloroaniline (3,4-DCA) and propionic acid.[10] The toxicity of Propanil is largely attributed to its metabolite, 3,4-DCA, which can cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's oxygen-carrying capacity.[11][12]

For this compound, it is reasonable to assume a similar metabolic pathway, leading to the formation of 2,5-dichloroaniline (2,5-DCA). Therefore, a comparison of the toxicology of the two parent compounds can be informed by the known toxicities of their respective dichloroaniline metabolites.

| Compound | Key Toxicological Findings |

| 3,4-Dichloroaniline (from Propanil) | - Induces methemoglobinemia.[11] - Can be toxic to the spleen and kidneys.[13] - Classified as a substance with potential for human health effects.[11] |

| 2,5-Dichloroaniline (from this compound) | - Also a toxic compound, though less studied than 3,4-DCA. - Precursor to some dyes and pigments.[8] - Likely to exhibit similar, but not identical, toxicological properties to 3,4-DCA. The position of chlorine atoms can affect the rate and products of further metabolism, potentially leading to different toxicity profiles. |

The differences in the toxicological profiles of 3,4-DCA and 2,5-DCA are expected to be influenced by the different positions of the chlorine atoms, which can affect their rates of metabolic activation and detoxification.

Caption: Comparative metabolic pathways and resulting toxicological concerns.

Analytical Differentiation

The differentiation and quantification of this compound and Propanil in environmental or biological samples would typically be achieved using chromatographic techniques coupled with mass spectrometry (e.g., GC-MS or LC-MS/MS). The different substitution patterns will result in distinct fragmentation patterns in the mass spectrometer, allowing for their unambiguous identification and quantification. Their different polarities due to the chlorine positions would also likely lead to different retention times in a chromatographic separation.

Conclusion: The Decisive Role of Isomerism

The comparative analysis of this compound and Propanil underscores a fundamental principle in medicinal and agricultural chemistry: molecular structure dictates function. The seemingly subtle shift in the position of a chlorine atom on the phenyl ring is the determining factor that transforms a highly effective herbicide into a likely inactive compound.

This guide has illuminated these differences through a detailed examination of their chemical properties, synthetic routes, mechanisms of action, and toxicological profiles. For researchers in drug development and pesticide science, this comparative study serves as a powerful reminder of the importance of precise structural control and the profound impact of isomerism on biological activity.

References

-

Synthesis and structure--activity relationships of substituted cinnamic acids and amide analogues: a new class of herbicides. (2009). PubMed. [Link]

-

Metabolism of propanil in vivo, including the clinical toxicity... (n.d.). ResearchGate. [Link]

-

Impact of Chlorine Substitution on the Interaction Between Amide Herbicides and Alkaline Phosphatase: Insights into Molecular Mechanisms and Structure-Activity Relationships. (2025). ResearchGate. [Link]

-

Opinion on the result of the Risk Assessment of 3,4-dichloroaniline, plenary CSTEE. (n.d.). European Commission. [Link]

-

Novel lipophilic analogues from 2,4-D and Propanil herbicides: Biological activity and kinetic studies. (n.d.). ResearchGate. [Link]

-

Metabolism of the arylamide herbicide propanil. II. Effects of propanil and its derivatives on hepatic microsomal drug-metabolizing enzymes in the rat. (1990). PubMed. [Link]

-

Impact of Chlorine Substitution on the Interaction Between Amide Herbicides and Alkaline Phosphatase: Insights into Molecular Mechanisms and Structure-Activity Relationships. (2025). PubMed. [Link]

- Method for producing 2,5-dichloroaniline without anti-dechlorinating agent. (n.d.).

-

3,4-Dichloroaniline. (n.d.). Wikipedia. [Link]

-

Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. (n.d.). MDPI. [Link]

-

Propanil (Ref: FW 734). (n.d.). AERU - University of Hertfordshire. [Link]

-

Propanil. (n.d.). Wikipedia. [Link]

-

Strain difference in sensitivity to 3,4-dichloroaniline and insect growth regulator, fenoxycarb, in Daphnia magna. (2025). ResearchGate. [Link]

-

The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives and the Metabolites on the Aquatic Ecosystem. (2023). PMC - NIH. [Link]

-

Propanil. (n.d.). SIELC Technologies. [Link]

-

2,4-Dichloroaniline. (n.d.). PubChem. [Link]

-

does the herbicide application form affect the properties of active components?. (2025). ScienceDirect. [Link]

-

Structure-activity study of fluorine or chlorine-substituted cinnamic acid derivatives with tertiary amine side chain in acetylcholinesterase and butyrylcholinesterase inhibition. (2019). PubMed. [Link]

-

Propanil Risk Characterization Document. (2019). California Department of Pesticide Regulation. [Link]

-

B1020 Efficacy of Propanil Formulations on Various Stages of Barnyardgrass. (n.d.). Mississippi Agricultural and Forestry Experiment Station. [Link]

- Synthesis method of 2, 5-dichlorophenol. (n.d.).

-

Comparative Pharmacokinetics of High and Low Doses of the Herbicide Propanil in Mice. (n.d.). PMC - NIH. [Link]

-

Demonstration of a consensus approach for the calculation of physicochemical properties required for environmental fate assessments. (n.d.). PMC - NIH. [Link]

-

Propanil. (n.d.). NIST WebBook. [Link]

-

2,5-Dichloroaniline. (n.d.). Wikipedia. [Link]

-

stereochemistry and biological activity of drugs. (n.d.). SlideShare. [Link]

-

Severe Propanil [ N -(3,4-Dichlorophenyl) Propanamide] Pesticide Self-Poisoning. (n.d.). ResearchGate. [Link]

-

Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. (n.d.). PMC - NIH. [Link]

-

An efficient synthesis of neuroleptic drugs under microwave irradiation. (2010). Journal of Chemical and Pharmaceutical Research. [Link]

-

Comparative metabolism of 2,4-dichlorophenoxyacetic acid (2,4-D) in rat and dog. (2025). ResearchGate. [Link]

-

Propanil. (n.d.). NIST WebBook. [Link]

-

Benzamide, N-(2,5-dichlorophenyl)-. (n.d.). PubChem. [Link]

Sources

- 1. Synthesis and structure--activity relationships of substituted cinnamic acids and amide analogues: a new class of herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Propanil - Wikipedia [en.wikipedia.org]

- 3. Propanil [webbook.nist.gov]

- 4. Propanil [webbook.nist.gov]

- 5. Propanil | SIELC Technologies [sielc.com]

- 6. Propanil (Ref: FW 734) [sitem.herts.ac.uk]

- 7. 3,4-Dichloroaniline - Wikipedia [en.wikipedia.org]

- 8. 2,5-Dichloroaniline - Wikipedia [en.wikipedia.org]

- 9. CN103467308A - Method for producing 2,5-dichloroaniline without anti-dechlorinating agent - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. ec.europa.eu [ec.europa.eu]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Herbicidal Activity of Propanil and its 2,5-Dichloro Isomer

Abstract

Propanil, chemically N-(3,4-dichlorophenyl)propanamide, is a cornerstone post-emergence herbicide for selective control of grassy and broadleaf weeds, particularly in rice cultivation.[1][2] Its efficacy is intrinsically linked to its specific chemical structure—the 3,4-dichloro substitution pattern on the aniline ring. This technical guide provides a detailed exploration of propanil's mechanism of action as a Photosystem II (PSII) inhibitor, the biochemical basis for its crop selectivity, and a critical analysis of the structure-activity relationship (SAR) by comparing it to its 2,5-dichloro isomer. While direct comparative efficacy data for the 2,5-dichloro isomer is not prevalent in public literature, this guide synthesizes established principles of herbicide-target interaction to postulate its activity. We will detail the experimental workflows required to validate these hypotheses, offering researchers a comprehensive framework for investigating herbicidal isomers.

Introduction: Propanil in Modern Agriculture

Introduced in the early 1960s, propanil became an essential tool for rice growers, offering reliable post-emergence control of problematic weeds like barnyardgrass (Echinochloa crus-galli) and various sedges.[1] It acts as a contact herbicide, meaning it is effective on weeds that have already germinated.[2] Its value lies in its selectivity; it effectively controls weeds without causing significant harm to the rice crop. This selectivity is not inherent to the herbicide's primary mode of action but is a result of differential metabolism between the crop and the target weeds, a concept central to its utility.

Core Mechanism of Action: Inhibition of Photosystem II

The primary herbicidal action of propanil is the potent inhibition of photosynthesis.[1] Like other herbicides in the Herbicide Resistance Action Committee (HRAC) Group 7 (WSSA Group 7), propanil targets the D1 protein within the Photosystem II (PSII) complex located in the thylakoid membranes of chloroplasts.[3]

The process unfolds as follows:

-

Absorption: Propanil is absorbed by the leaves of the weed.[2]

-

Translocation: It moves to the chloroplasts, the site of photosynthesis.

-

Binding: Propanil binds to the Q(B) binding niche on the D1 protein. This site is normally occupied by the native plastoquinone (PQ) molecule.[4][5]

-

Inhibition of Electron Transport: By competitively binding to the D1 protein, propanil physically blocks the docking of plastoquinone. This halts the photosynthetic electron transport chain, preventing the flow of electrons from PSII.[3][4]

-

Cessation of Energy Production: The blockage stops CO2 fixation and the production of ATP and NADPH, which are essential energy-carrying molecules required for plant growth.[1][4]

-

Oxidative Stress and Cell Death: The immediate cause of plant death is not starvation but the rapid accumulation of highly reactive molecules. The blocked electron transport leads to the formation of triplet chlorophyll and singlet oxygen, which initiate lipid peroxidation. This process rapidly destroys cell membranes, leading to leakage, desiccation, and necrotic lesions on the leaves.[4][6]

The Basis of Selectivity: Metabolic Detoxification

The remarkable selectivity of propanil in rice is a classic example of metabolically-based resistance.

-

In Rice: Rice plants possess a high concentration of an enzyme called aryl acylamidase (AAA) . This enzyme rapidly hydrolyzes the amide bond of the propanil molecule, breaking it down into two non-phytotoxic metabolites: 3,4-dichloroaniline (3,4-DCA) and propionic acid.[1] This detoxification occurs before the herbicide can accumulate to lethal levels in the chloroplasts.

-

In Susceptible Weeds: Most target weeds, such as barnyardgrass, lack sufficient levels of the aryl acylamidase enzyme.[1] Consequently, propanil remains intact, binds to the D1 protein, and exerts its herbicidal effect.

Isomerism and Herbicidal Activity: A Structural Imperative

The term "propanil" in commercial and academic contexts almost exclusively refers to the N-(3,4-dichlorophenyl)propanamide isomer. The specific placement of the two chlorine atoms on the phenyl ring is not arbitrary; it is critical for high-affinity binding to the D1 protein. Any change to this substitution pattern, such as in the 2,5-dichloro isomer , is expected to significantly alter its biological activity.

Analysis of the 2,5-Dichloro Isomer

Direct, peer-reviewed studies quantifying the herbicidal efficacy of the 2,5-dichloro isomer of propanil are scarce. However, based on the well-characterized Q(B) binding site of the D1 protein, we can formulate a strong scientific hypothesis. The D1 binding pocket is a highly structured hydrophobic environment where specific interactions, such as hydrogen bonds with amino acid residues like serine (Ser264) and histidine (His215), are crucial for stable binding.[5][7]

Hypothesized Impact of 2,5-Substitution:

-

Steric Hindrance: A chlorine atom at position 2 (the ortho position) is significantly bulkier than the hydrogen atom normally present. This is likely to cause steric clashes within the confined D1 binding pocket, preventing the molecule from achieving the optimal orientation required for high-affinity interaction.

-

Altered Electronic Profile: The distribution of electron density across the phenyl ring influences its interaction with the protein. Shifting a chlorine atom from the electron-withdrawing para-position (4) to the ortho-position (2) alters the molecule's electrostatic potential, which could weaken key binding interactions.

-

Disrupted Hydrogen Bonding: The precise orientation dictated by the 3,4-substitution pattern allows the amide group of propanil to act as a hydrogen bond donor/acceptor with key residues in the D1 protein. The altered geometry of the 2,5-isomer could misalign this amide group, preventing the formation of these critical bonds.

Therefore, it is scientifically plausible to predict that the 2,5-dichloro isomer of propanil would exhibit significantly lower herbicidal activity compared to the commercial 3,4-dichloro isomer.

Sources

- 1. Propanil - Wikipedia [en.wikipedia.org]

- 2. chemicalwarehouse.com [chemicalwarehouse.com]

- 3. Photosystem II Inhibitors | Herbicide Symptoms [ucanr.edu]

- 4. Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]

- 5. Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study | MDPI [mdpi.com]

- 6. 19.4 Herbicides that Interfere with Photosystem II – Principles of Weed Control [ohiostate.pressbooks.pub]

- 7. Mutations in the D1 subunit of photosystem II distinguish between quinone and herbicide binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Structure-Activity Relationship (SAR) of Dichloropropionanilide Isomers

Executive Summary

This technical guide dissects the structure-activity relationship (SAR) of dichloropropionanilide isomers, with a primary focus on 3,4-dichloropropionanilide (Propanil) and its positional isomers (e.g., 2,4- and 3,5-dichloro analogs).

For researchers in agrochemical discovery, understanding this SAR is critical for two reasons:

-

Potency: The specific arrangement of chlorine atoms dictates the molecule's ability to displace plastoquinone (

) at the D1 protein of Photosystem II (PSII). -

Selectivity: The susceptibility of the amide bond to hydrolysis by aryl acylamidase (AAA) determines crop safety (e.g., rice tolerance vs. weed susceptibility).

Molecular Architecture & Isomerism

The core pharmacophore of this class is the anilide moiety—a phenyl ring attached to a propionic acid side chain via an amide linkage. The biological activity is governed by the steric and electronic effects of the chlorine substituents.

The "Ortho Effect" and Steric Hindrance

The planar conformation of the amide bond is essential for binding within the

-

3,4-dichloro (Propanil): The meta (3) and para (4) positions are sterically unencumbered. This allows the phenyl ring and the amide group to adopt a near-planar conformation, maximizing

stacking interactions within the hydrophobic pocket. -

2,4-dichloro / 2,6-dichloro: Substitution at the ortho (2) position introduces significant steric strain. This forces the phenyl ring to twist out of the amide plane to relieve repulsion between the carbonyl oxygen and the ortho-chlorine. This "twisted" conformation drastically reduces binding affinity to PSII.

Electronic Modulation

Chlorine atoms are electron-withdrawing groups (EWG).

-

Acidity of N-H: EWGs on the phenyl ring pull electron density from the amide nitrogen, increasing the acidity of the N-H proton. This strengthens the critical hydrogen bond between the herbicide and the Serine-264 residue in the D1 protein.

-

Lipophilicity (LogP): Dichloro-substitution increases lipophilicity, facilitating transport across the thylakoid membrane to the target site.

Primary Mode of Action: Photosystem II Inhibition

The herbicidal activity stems from the blockade of photosynthetic electron transport.[1] Dichloropropionanilides bind to the

Mechanism of Action Diagram

The following diagram illustrates the electron transport chain and the specific blockade point of dichloropropionanilides.

Figure 1: Competitive inhibition of Plastoquinone at the

Metabolic Selectivity: The Aryl Acylamidase Pathway

The utility of 3,4-dichloropropionanilide (Propanil) in rice culture relies entirely on differential metabolism. Rice (Oryza sativa) contains high levels of aryl acylamidase (AAA) , which rapidly hydrolyzes the amide bond, detoxifying the compound. Most weeds (e.g., Echinochloa spp.) lack sufficient levels of this enzyme.

Isomer Specificity of AAA

The enzyme is highly specific to the steric environment of the amide bond.

-

3,4-dichloro isomer: Excellent substrate. Rapidly hydrolyzed.

-

2,4-dichloro isomer: Poor substrate. The ortho-chlorine sterically hinders the enzymatic attack on the carbonyl carbon, leading to slower detoxification and potential phytotoxicity even in tolerant crops.

Metabolic Pathway Diagram[2]

Figure 2: Enzymatic hydrolysis pathway conferring selectivity to rice crops.[2]

Comparative Data Synthesis

The following table summarizes the SAR trends derived from Hill Reaction assays (pI50) and enzymatic hydrolysis rates (

| Isomer Structure | Cl-Position | Electronic Effect ( | Steric Hindrance (Ortho) | PSII Inhibition (pI50) | Hydrolysis Rate (AAA) |

| 3,4-dichloro | Meta, Para | High (Optimal) | None | High (Ref) | Fast |

| 3,5-dichloro | Meta, Meta | High | None | High | Moderate |

| 2,4-dichloro | Ortho, Para | High | High | Low | Slow |

| 2,5-dichloro | Ortho, Meta | High | High | Low | Slow |

| 4-chloro | Para | Moderate | None | Moderate | Fast |

Note: pI50 is the negative log of the concentration requiring 50% inhibition. Higher values indicate greater potency.

Experimental Protocol: The Hill Reaction Assay

To validate the SAR of different isomers, the Hill Reaction using DCPIP (2,6-dichlorophenolindophenol) as an artificial electron acceptor is the industry standard.

Reagents Preparation

-

Isolation Buffer: 0.4 M Sucrose, 10 mM NaCl, 50 mM Tricine-NaOH (pH 7.8).

-

DCPIP Stock: 1 mM in water (Blue when oxidized, Colorless when reduced).

-

Chloroplast Source: Fresh Spinach (Spinacia oleracea) leaves, deveined.

Step-by-Step Workflow

-

Chloroplast Isolation:

-

Homogenize 20g spinach in 100mL cold Isolation Buffer.

-

Filter through 4 layers of cheesecloth.[3]

-

Centrifuge filtrate at 200 x g for 1 min (discard pellet).

-

Centrifuge supernatant at 1000 x g for 10 min.

-

Resuspend the green pellet (chloroplasts) in 10 mL cold buffer. Keep on ice.

-

-

Assay Setup:

-

Prepare cuvettes containing:

-

2.5 mL Buffer

-

0.1 mL DCPIP[3]

-

0.1 mL Chloroplast suspension

-

10 µL Test Compound (Isomer dissolved in acetone) or Solvent Control.

-

-

Crucial: Maintain a "Dark Control" to ensure no non-photochemical reduction occurs.

-

-

Measurement:

-

Illuminate samples with a saturating light source (>500 µE/m²/s).

-

Measure Absorbance at 600 nm every 15 seconds for 2 minutes.

-

Result: The rate of decrease in Absorbance (blue to colorless) is proportional to PSII activity.

-

Calculation: Plot

vs. log[Concentration] to determine

-

References

-

McRae, D. H., et al. (1964). "The selective herbicidal activity of 3,4-dichloropropionanilide." Nature. (Verified via context of foundational herbicide literature).

-

Frear, D. S., & Still, G. G. (1968). "The metabolism of 3,4-dichloropropionanilide in plants. Partial purification and properties of an aryl acylamidase from rice." Phytochemistry.

-

Trebst, A., & Harth, E. (1974). "Structure-activity-relationship of inhibitors of photosynthetic electron flow." Z Naturforsch C Biosci.

-

Salazar, K. D., et al. (2008).[4] "A review of the immunotoxicity of the pesticide 3,4-dichloropropionanilide." Journal of Toxicology and Environmental Health.

- Broser, M., et al. (2011). "Crystal structure of the PSII-herbicide complex.

Sources

- 1. Structural Basis of Cyanobacterial Photosystem II Inhibition by the Herbicide Terbutryn - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aryl-acylamidase - Wikipedia [en.wikipedia.org]

- 3. fire.biol.wwu.edu [fire.biol.wwu.edu]

- 4. A review of the immunotoxicity of the pesticide 3,4-dichloropropionanalide - PubMed [pubmed.ncbi.nlm.nih.gov]

Comprehensive Physicochemical and Synthetic Profile of N-(2,5-dichlorophenyl)propanamide

This technical guide provides a comprehensive physicochemical and synthetic profile of N-(2,5-dichlorophenyl)propanamide , a structural isomer of the widely used herbicide Propanil.

Executive Summary

This compound (CAS: 26320-48-9) is a chlorinated amide primarily utilized in comparative metabolic studies and as a reference standard in the analysis of phenylamide herbicides. It is a structural isomer of Propanil (N-(3,4-dichlorophenyl)propanamide).

For drug development and agrochemical professionals, distinguishing this specific isomer is critical. While the 3,4-isomer (Propanil) is a substrate for aryl acylamidase (AAA) —the enzyme responsible for herbicide tolerance in rice—the 2,5-isomer exhibits distinct steric and electronic properties that alter its metabolic stability and binding affinity to the D1 protein in Photosystem II.

Molecular Identity & Physicochemical Properties[1]

The following data aggregates calculated and experimental parameters to establish a baseline for identification.

| Property | Value | Notes |

| IUPAC Name | This compound | Also known as 2',5'-Dichloropropionanilide |

| CAS Number | 26320-48-9 | Distinct from Propanil (709-98-8) |

| Molecular Formula | C₉H₉Cl₂NO | |

| Molecular Weight | 218.08 g/mol | Average Mass |

| Monoisotopic Mass | 217.0061 g/mol | Essential for High-Res MS (HRMS) |

| LogP (Predicted) | ~3.1 | Lipophilic; likely membrane permeable |

| H-Bond Donors | 1 | Amide -NH |

| H-Bond Acceptors | 1 | Carbonyl Oxygen |

| SMILES | CCC(=O)Nc1cc(Cl)ccc1Cl |

Synthetic Methodology

Protocol: Acylation of 2,5-Dichloroaniline

Context: The synthesis follows a nucleophilic acyl substitution pathway. Unlike the 3,4-isomer synthesis, the 2,5-dichloro substitution pattern introduces steric hindrance at the ortho position, requiring controlled addition rates to prevent bis-acylation or side reactions.

Reagents:

-

Substrate: 2,5-Dichloroaniline (

, MW: 162.02) -

Acylating Agent: Propionyl chloride (

, MW: 92.52) -

Base/Scavenger: Triethylamine (

) or Pyridine[1] -

Solvent: Dichloromethane (DCM) or Toluene (anhydrous)

Step-by-Step Procedure:

-

Preparation: Dissolve 10 mmol (1.62 g) of 2,5-dichloroaniline in 20 mL of anhydrous DCM under an inert atmosphere (

). -

Base Addition: Add 12 mmol (1.67 mL) of Triethylamine. Cool the mixture to 0°C to manage the exotherm.

-

Acylation: Dropwise add 11 mmol (0.96 mL) of Propionyl chloride over 15 minutes.

-

Reaction Monitoring: Stir at room temperature for 2–4 hours. Monitor via TLC (Ethyl Acetate/Hexane 1:4). The starting aniline spot (

) should disappear. -

Workup:

-

Quench with saturated

solution. -

Extract the organic layer and wash with 1M HCl (to remove unreacted amine/pyridine) followed by brine.

-

Dry over anhydrous

and concentrate in vacuo.

-

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography to yield white crystalline solids.

Visual Workflow: Synthesis Pathway

Figure 1: Nucleophilic acyl substitution pathway for the synthesis of this compound.

Structural Analysis & Differentiation

Distinguishing the 2,5-isomer from the 3,4-isomer (Propanil) relies on NMR spectroscopy , specifically the coupling patterns of the aromatic protons.

1H NMR Diagnostic Signals (CDCl₃, 400 MHz)

| Proton Position | 3,4-Isomer (Propanil) Pattern | 2,5-Isomer (Target) Pattern | Explanation |

| Aromatic Region | |||

| H-Ortho to Amide | H-2: Doublet ( | H-6: Doublet ( | In 2,5-isomer, H-6 is meta to Cl (pos 2) and para to Cl (pos 5). |

| H-Meta to Amide | H-5: Doublet ( | H-3: Doublet ( | H-3 is ortho to H-4. |

| H-Para/Other | H-6: Doublet of Doublets | H-4: Doublet of Doublets | H-4 couples ortho to H-3 ( |

| Amide NH | Broad Singlet ( | Broad Singlet ( | Key Shift: The 2-Cl substituent in the 2,5-isomer can H-bond with the amide H, often shifting it downfield compared to the 3,4-isomer. |

Mass Spectrometry (EI-MS)

-

Molecular Ion (

): m/z 217/219/221 (Characteristic -

Base Peak: Loss of the propionyl group (

) or McLafferty rearrangement fragments, typically yielding the dichloroaniline cation at m/z 161/163.

Biological Context: The "Aryl Acylamidase" Insight

Understanding the biological behavior of this molecule requires comparison with its isomer, Propanil.

Mechanism of Selectivity

-

Propanil (3,4-DCPA): Acts by inhibiting the D1 protein in the thylakoid membrane, stopping photosynthesis. Rice plants are immune because they possess high levels of Aryl Acylamidase (AAA) , an enzyme that rapidly hydrolyzes the amide bond, detoxifying the herbicide.

-

2,5-Isomer:

-

Enzyme Specificity: AAA is highly specific. The steric bulk of the Chlorine atom at the 2-position (ortho) in the 2,5-isomer often hinders the enzyme's active site, potentially making this isomer resistant to hydrolysis.

-

Implication: If present as an impurity in Propanil formulations, the 2,5-isomer may not be detoxified by rice, leading to phytotoxicity (crop damage) even if its intrinsic herbicidal activity is lower than Propanil.

-

Visual Workflow: Metabolic Fate

Figure 2: Differential metabolic fate of Propanil vs. its 2,5-isomer in rice plants.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 346183, Propanamide, N-(2,5-dichlorophenyl)-. Retrieved from [Link]

-

University of Hertfordshire (PPDB). Propanil: Metabolic pathways and toxicological data. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Rational Design of Negative Controls in PSII Herbicide Screening

The 2,5-Dichloropropionanilide Protocol

Abstract

In high-throughput herbicide screening, distinguishing true Photosystem II (PSII) inhibitors from non-specific false positives (e.g., aggregators, redox cyclers, or membrane disruptors) is a critical bottleneck.[1] This Application Note details the protocol for using 2,5-dichloropropionanilide (2,5-DUPA) as a structural negative control.[1] While chemically isosteric to the potent herbicide Propanil (3,4-dichloropropionanilide) , the 2,5-isomer exhibits negligible affinity for the D1 protein

Introduction: The False Positive Problem

Photosystem II inhibitors, specifically those targeting the plastoquinone-binding site (

-

Lipophilic adsorption: Compounds coating the thylakoid membrane.

-

Chemical reduction: Compounds directly reducing the colorimetric reporter (e.g., DCPIP) without inhibiting PSII.[1]

To validate a hit, researchers typically use a solvent control (DMSO), which controls for the vehicle but not the physicochemical presence of a ligand.[1] A superior approach is the Structural Negative Control : a molecule with near-identical molecular weight, lipophilicity (LogP), and solubility to the active compound, but lacking the specific pharmacophore required for binding.[1]

2,5-DUPA serves this role perfectly against the Propanil class of herbicides.[1]

| Feature | Active Herbicide (Propanil) | Negative Control (2,5-DUPA) |

| Structure | 3,4-Cl substitution | 2,5-Cl substitution |

| Target | D1 Protein ( | None (Low affinity) |

| Mechanism | Competes with Plastoquinone | Steric clash prevents binding |

| LogP | ~3.0 | ~3.0 (Isosteric) |

Mechanism of Action & Rationale

The efficacy of anilide herbicides relies on a specific hydrogen bond network and hydrophobic interaction within the D1 protein pocket.

-

The Active Mode (3,4-Cl): The amide nitrogen acts as a hydrogen bond donor to the backbone carbonyl of Serine 264 (or Histidine 215) in the D1 protein. The 3,4-dichlorophenyl ring fits snugly into a hydrophobic cleft.[1]

-

The Inactive Mode (2,5-Cl): The chlorine atom at the ortho (2-position) creates significant steric hindrance.[1] This forces the phenyl ring to twist out of planarity with the amide group, disrupting the critical hydrogen bond alignment. The 5-position chlorine further misaligns with the hydrophobic pocket.

Visualization: Screening Logic Flow

The following diagram illustrates where 2,5-DUPA fits into a robust screening workflow.

Caption: Logical workflow for distinguishing specific PSII inhibitors from false positives using 2,5-DUPA.

Experimental Protocols

Protocol A: Chemical Preparation

-

Safety: 2,5-DUPA is an irritant.[1] Wear PPE (gloves, goggles).[1]

-

Stock Solution: Prepare a 100 mM stock solution in 100% DMSO.

-

Note: Both Propanil and 2,5-DUPA have limited water solubility.[1]

-

-

Working Solution: Dilute to 2x final concentration in assay buffer immediately before use. Ensure final DMSO concentration is <1% to avoid solvent-induced thylakoid damage.[1]

Protocol B: The Hill Reaction (In Vitro)

This assay measures the electron transport rate from water to an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP).[1]

Reagents:

-

Isolation Buffer: 50 mM Tricine-NaOH (pH 7.8), 400 mM Sorbitol, 10 mM NaCl, 5 mM

.[1] -

Reaction Buffer: 50 mM Tricine-NaOH (pH 7.8), 100 mM Sorbitol, 10 mM NaCl, 5 mM

.[1] -

DCPIP Stock: 2 mM in water (Keep dark/fresh).

-

Chloroplasts: Isolated from Spinacia oleracea (Spinach) or Pisum sativum (Pea).[1]

Step-by-Step:

-

Isolation: Homogenize fresh leaves in cold Isolation Buffer. Filter through cheesecloth. Centrifuge at 3000 x g for 5 min (

). Resuspend pellet in minimal Reaction Buffer.[1] Determine Chlorophyll (Chl) concentration.[1] -

Setup: In a clear 96-well plate or cuvettes, combine:

-

Illumination: Expose samples to saturating light (approx. 500

mol photons-

Control: Keep a "Dark Control" set wrapped in foil.[1]

-

-

Measurement: Measure absorbance at 600 nm (DCPIP absorption peak).

-

Calculation:

[1]

Protocol C: Chlorophyll Fluorescence (In Vivo)

Validates that the negative control is also inactive in whole-tissue systems (uptake/translocation).[1]

System: Pulse-Amplitude Modulation (PAM) Fluorometer.[1] Plant Material: 3-week old Arabidopsis or Bean leaf discs.

Step-by-Step:

-

Treatment: Float leaf discs on solution containing 10

M of Propanil or 2,5-DUPA for 4 hours in dark. -

Dark Adaptation: Ensure plants are dark-adapted for at least 20 mins to open all reaction centers (

oxidized). -

Measurement:

-

Expectation:

Data Interpretation & Validation

The following table summarizes the expected phenotype for a successful screen validation.

| Metric | Vehicle (DMSO) | Positive Control (Propanil) | Negative Control (2,5-DUPA) | Interpretation |

| DCPIP Reduction | High Rate (Blue to Clear) | Blocked (Remains Blue) | High Rate (Blue to Clear) | 2,5-DUPA should behave like DMSO. |

| IC50 (Hill) | N/A | 0.1 - 0.5 | > 100 | >200-fold shift in potency required.[1] |

| Fv/Fm (Yield) | ~0.80 | < 0.40 | ~0.80 | Confirms lack of biological activity.[1] |

| Phytotoxicity | None | Chlorosis/Necrosis | None | Rules out general toxicity.[1] |

Troubleshooting

-

If 2,5-DUPA shows inhibition:

References

-

Moreland, D. E., & Hill, K. L. (1962). Interference of herbicides with the Hill reaction of isolated chloroplasts.[1] Weeds, 10(3), 229-236.[1] [1]

-

Oettmeier, W. (1999). Herbicide resistance and structure of the herbicide binding site.[1] Cellular and Molecular Biology, 45, 547-547.[1]

-

Porciuncula, L. M., et al. (2020). Novel lipophilic analogues from 2,4-D and Propanil herbicides: Biological activity and kinetic studies.[1][2] Journal of Molecular Structure, 1202, 127261.[1] [1]

-

Trebst, A. (2007). Inhibitors in the functional cycle of photosystem II.[1] Photosynthesis Research, 92(2), 217-224.[1]

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 1486, 2,4-D (Structural Comparison Reference). [1]

-

Weber State University. The Hill Reaction in Chloroplasts (Protocol Basis).

Sources

Application Note: Preparation and Certification of N-(2,5-dichlorophenyl)propanamide Analytical Standards

Executive Summary

This application note details the protocol for the synthesis, purification, and analytical certification of N-(2,5-dichlorophenyl)propanamide (CAS: 26320-48-9). This compound is a critical structural isomer of the herbicide Propanil (3,4-dichloropropionanilide) and serves as a vital reference standard for impurity profiling in agrochemical manufacturing and metabolic studies of chlorinated anilines.

The objective of this guide is to enable researchers to prepare a "Primary Reference Standard" with a purity exceeding 99.5% , fully characterized by NMR, MS, and HPLC-UV.

Chemical Identity & Properties

| Property | Description |

| Chemical Name | This compound |

| Synonyms | 2',5'-Dichloropropionanilide; Propionic acid 2,5-dichloroanilide |

| CAS Number | 26320-48-9 |

| Molecular Formula | |

| Molecular Weight | 218.08 g/mol |

| Structure | Propionyl moiety attached to the nitrogen of 2,5-dichloroaniline |

| Solubility | Soluble in Methanol, Acetonitrile, DCM; Insoluble in Water |

Safety & Precautions

-

2,5-Dichloroaniline: Toxic by inhalation, in contact with skin, and if swallowed. Potential for cumulative effects. Wear full PPE (gloves, goggles, lab coat).

-

Propionyl Chloride: Corrosive and lachrymator. Handle only in a fume hood. Reacts violently with water.

-

Dichloromethane (DCM): Volatile organic solvent. Use in a well-ventilated area.

Synthesis Protocol

The synthesis utilizes a nucleophilic acyl substitution (Schotten-Baumann conditions) to ensure high yield and minimal side products.

Reaction Scheme[2][3][4]

Figure 1: Synthetic pathway for the preparation of this compound.

Materials Required[1][2][4][5][6]

-

Precursor: 2,5-Dichloroaniline (Reagent Grade, >98%)

-

Reagent: Propionyl Chloride (1.1 equivalents)

-

Base: Triethylamine (

) (1.2 equivalents)[1] -

Solvent: Dichloromethane (DCM), anhydrous

-

Wash Solutions: 1M HCl, Saturated

, Brine

Step-by-Step Procedure

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Dissolution: Add 2,5-dichloroaniline (1.62 g, 10 mmol) and anhydrous DCM (50 mL) . Stir until fully dissolved.

-

Base Addition: Add Triethylamine (1.67 mL, 12 mmol) . Cool the mixture to 0°C using an ice bath.

-

Acylation: Dropwise add Propionyl Chloride (0.96 mL, 11 mmol) over 15 minutes. Caution: Exothermic reaction.

-

Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 7:3).

-

Workup:

-

Dilute with 50 mL DCM.

-

Wash with 1M HCl (2 x 30 mL) to remove unreacted aniline.

-

Wash with Sat.

(2 x 30 mL) to remove excess acid. -

Wash with Brine (1 x 30 mL) .

-

-

Drying: Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure (Rotavap) to yield an off-white solid.

Purification (Recrystallization)

To achieve analytical standard grade (>99.5%), recrystallization is mandatory.

-

Dissolve the crude solid in minimal boiling Ethanol .

-

Slowly add warm Water until slight turbidity persists.

-

Heat briefly to clear the solution, then allow it to cool slowly to room temperature, then to 4°C.

-

Filter the white crystalline needles and dry under high vacuum for 24 hours.

Analytical Certification Protocol

This section defines the criteria for certifying the material as a Reference Standard.

Analytical Workflow[5][6][7][8]

Figure 2: Validation logic for the generation of the Certificate of Analysis (CoA).

HPLC Purity Method

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm)

-

Mobile Phase A: Water + 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid

-

Flow Rate: 1.0 mL/min[2]

-

Detection: UV @ 254 nm (primary) and 210 nm

-

Gradient:

-

0-2 min: 10% B

-

2-15 min: 10%

90% B -

15-20 min: 90% B

-

Acceptance Criteria: No single impurity >0.1%; Total purity >99.5%.

Expected NMR Data ( , DMSO- )

-

Amide NH: Singlet, broad,

~9.5 ppm. -

Aromatic Protons:

-

H-3 (d, J~8Hz):

~7.5 ppm. -

H-4 (dd):

~7.2 ppm. -

H-6 (d, J~2Hz):

~7.8 ppm (deshielded by amide).

-

-

Aliphatic Protons:

-

(q):

-

(t):

-

(q):

Mass Spectrometry (GC-MS)

-

Molecular Ion (

): 217 m/z. -

Isotope Pattern: Distinctive Chlorine pattern (

, -

Base Peak: Loss of ethyl group or cleavage of the amide bond.

Storage and Stability

-

Storage: Store in amber vials at 2-8°C.

-

Stability: Stable for >2 years if protected from moisture. Re-test purity annually.

References

-

Synthesis of Anilides: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

-

Propanil Characterization (Analogous): NIST Chemistry WebBook, SRD 69.[3] Propanil Mass Spectrum. [Link]

-

HPLC Method Development: Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley.[4]

-

2,5-Dichloroaniline Data: PubChem Compound Summary for CID 7262.[4] [Link]

Sources

Application Note: A Systematic Approach to the Purification of 2,5-Dichloropropionanilide via Recrystallization

Abstract

The purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a cornerstone of drug development and safety. 2,5-Dichloropropionanilide is a crucial building block whose purity can significantly impact the yield, impurity profile, and overall efficacy of the final product. This application note provides a comprehensive guide for researchers and drug development professionals to establish a reliable purification protocol for this compound using recrystallization. We move beyond a single prescribed method to detail a systematic approach, beginning with the theoretical principles of solvent selection, followed by a detailed experimental protocol for both solvent screening and scaled-up purification. This guide is designed to be a self-validating system, empowering scientists to logically deduce the optimal conditions for achieving high-purity 2,5-dichloropropionanilide.

Introduction: The Rationale for High-Purity Intermediates

In multi-step synthesis, the purity of each intermediate compound is paramount. Impurities, whether from starting materials, side-reactions, or residual reagents, can be carried through subsequent steps, leading to the formation of difficult-to-remove, structurally related byproducts in the final API. Purifying 2,5-dichloropropionanilide early in a synthetic route is a cost-effective strategy to ensure the quality and consistency of the downstream products.

Recrystallization is a powerful and economical technique for purifying solid organic compounds.[1] The fundamental principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures.[2] An ideal recrystallization process involves dissolving the impure solid in a minimum amount of a hot solvent, followed by slow cooling to induce the formation of a crystalline lattice of the pure compound, leaving impurities behind in the solution (mother liquor).[3]

Foundational Principles: Solvent Selection for 2,5-Dichloropropionanilide

The choice of solvent is the most critical variable in developing a successful recrystallization protocol.[4] The ideal solvent should exhibit:

-

High solvency for 2,5-dichloropropionanilide at elevated temperatures.

-

Low solvency for 2,5-dichloropropionanilide at low or room temperatures.

-

Favorable solubility profile for impurities: Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).[3]

-

A boiling point that is below the melting point of the solute to prevent "oiling out."

-

Inertness: The solvent must not react with the compound.

-

Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals.

The molecular structure of 2,5-dichloropropionanilide features a polar amide functional group capable of hydrogen bonding and a relatively non-polar dichlorinated aromatic ring. This dual nature suggests that solvents of intermediate polarity, or mixtures of polar and non-polar solvents, are likely to be effective. Given that amides can be challenging to recrystallize, polar solvents like ethanol, acetone, or acetonitrile are often good starting points.[5]

Logical Workflow for Solvent Selection

The following diagram outlines the decision-making process for identifying a suitable recrystallization solvent system.

Caption: Logical workflow for selecting a suitable recrystallization solvent.

Table 1: Candidate Solvents for 2,5-Dichloropropionanilide Recrystallization

Based on the structural analysis and common practices for similar compounds, the following solvents are recommended for initial screening.

| Solvent | Formula | Boiling Point (°C) | Polarity (Dielectric Constant) | Key Considerations & Safety Notes |

| Ethanol | C₂H₆O | 78.5 | 24.6 | Good general-purpose polar solvent.[5] Flammable. |

| Isopropanol | C₃H₈O | 82.5 | 19.9 | Slightly less polar than ethanol, may offer better differential solubility. Flammable. |

| Acetone | C₃H₆O | 56 | 21.0 | Good solvent for many organics, but its low boiling point may not provide a wide enough solubility gradient. Very flammable. |

| Acetonitrile | C₂H₃N | 82 | 36.6 | Often gives excellent results for amides. Toxic and flammable. |

| Ethyl Acetate | C₄H₈O₂ | 77 | 6.0 | Medium polarity solvent. Flammable. |

| Toluene | C₇H₈ | 111 | 2.4 | A non-polar aromatic solvent. Higher boiling point can be advantageous. Flammable, toxic. |

| Heptane/Hexane | C₇H₁₆/C₆H₁₄ | 98 / 69 | 1.9 / 2.0 | Non-polar solvents. Unlikely to work alone but are excellent candidates as anti-solvents in a mixed-solvent system.[5] Flammable. |

| Data sourced from publicly available chemical property databases.[6] |

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Protocol 1: Small-Scale Solvent Screening

This protocol is designed to efficiently test the suitability of the candidate solvents from Table 1.

-

Preparation: Place approximately 20-30 mg of crude 2,5-dichloropropionanilide into a small test tube.

-

Room Temperature Test: Add the candidate solvent dropwise while agitating. If the solid dissolves completely at room temperature, the solvent is unsuitable for single-solvent recrystallization.

-

Hot Dissolution: If the solid is insoluble or sparingly soluble at room temperature, heat the test tube in a sand bath or water bath. Continue to add the solvent dropwise until the solid just dissolves.[7]

-

Cooling: Remove the test tube from the heat and allow it to cool slowly to room temperature. Observe for crystal formation.

-

Ice Bath: If crystallization is slow or minimal, place the test tube in an ice-water bath for 10-15 minutes.[7]

-

Evaluation: A suitable solvent is one in which the compound dissolves when hot but forms a significant amount of crystalline precipitate upon cooling.

Protocol 2: Scaled-Up Recrystallization Procedure

This protocol assumes a suitable single solvent (e.g., ethanol or isopropanol) has been identified.

-

Dissolution: Place the crude 2,5-dichloropropionanilide (e.g., 5.0 g) into an Erlenmeyer flask of appropriate size (e.g., 250 mL). Add a boiling chip and the chosen solvent in portions. Heat the flask on a hot plate with stirring until the solvent is gently boiling. Continue adding small portions of hot solvent until the solid is completely dissolved. Causality: Using the minimum amount of hot solvent is crucial to ensure the solution is saturated upon cooling, maximizing the yield.[4]

-

Hot Gravity Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration. Place a short-stemmed funnel with fluted filter paper into a pre-heated receiving flask. Pour the hot solution through the filter paper. Causality: This step must be done quickly with pre-heated glassware to prevent premature crystallization of the product in the funnel.[7]

-

Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of larger, purer crystals by allowing the molecules to selectively incorporate into the growing crystal lattice, excluding impurities.[8] Rapid cooling can trap impurities.

-

Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.

-

Isolate Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel and a filter flask.[9]

-

Wash Crystals: With the vacuum still applied, wash the crystals with a small amount of ice-cold recrystallization solvent. Causality: The wash removes any residual mother liquor (containing dissolved impurities) adhering to the crystal surfaces. Using ice-cold solvent minimizes redissolving the purified product.[4][7]

-

Drying: Continue to draw air through the crystals on the filter funnel for several minutes to partially dry them. Transfer the crystals to a watch glass and allow them to air-dry completely in a fume hood or in a vacuum oven at a modest temperature.

General Recrystallization Workflow

The diagram below provides a high-level overview of the entire recrystallization process.

Caption: Step-by-step workflow for the purification of 2,5-dichloropropionanilide.

Troubleshooting Common Issues

| Problem | Probable Cause(s) | Suggested Solution(s) |

| "Oiling Out" | The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated. | Re-heat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly. Consider a lower-boiling point solvent. |

| No Crystals Form | Too much solvent was used; the solution is not saturated. The cooling process is too slow for nucleation. | Boil off some of the solvent to concentrate the solution and re-cool. Induce crystallization by scratching the inside of the flask with a glass rod or adding a "seed" crystal of the pure compound.[2] |

| Low Recovery/Yield | Too much solvent was used. The crystals were washed with solvent that was not ice-cold. Premature crystallization during hot filtration. | Ensure the minimum amount of hot solvent is used. Always use ice-cold solvent for washing. Ensure glassware for hot filtration is pre-heated. |

| Colored Crystals | Colored impurities were not removed. | Add a small amount of activated charcoal to the hot solution before the hot filtration step to adsorb colored impurities.[10] |

Conclusion

This application note provides a robust framework for developing an effective recrystallization protocol for 2,5-dichloropropionanilide. By systematically screening for an appropriate solvent and following a logically structured purification workflow, researchers can consistently obtain high-purity material essential for the rigorous demands of pharmaceutical and chemical development. The principles and techniques described herein are broadly applicable to the purification of other solid organic intermediates.

References

-

University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

-

ResearchGate. (2020). What is the best technique for amide purification? Retrieved from [Link]

-

California State University, Sacramento. (n.d.). Recrystallization1. Retrieved from [Link]

-

PubChem. (n.d.). 2,5-Dichloroaniline. Retrieved from [Link]

-

University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

-

Tradeindia. (n.d.). 2,5-dichloroaniline - Industrial Grade. Retrieved from [Link]

-

PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose. Retrieved from [Link]

-

Fuse, S. (2013). Recrystallization. Retrieved from [Link]

-

Wikipedia. (n.d.). 2,5-Dichloroaniline. Retrieved from [Link]

-

INCHEM. (n.d.). ICSC 0552 - PROPANIL. Retrieved from [Link]

-

Professor Dave Explains. (2020). Recrystallization. Retrieved from [Link]

-

INCHEM. (n.d.). ICSC 0142 - 2,5-DICHLOROANILINE. Retrieved from [Link]

-

PubChem. (n.d.). 2,5-Dichlorophenol. Retrieved from [Link]

-

International Chemical Safety Cards (ICSCs). (n.d.). ICSC 0552 - PROPANIL. Retrieved from [Link]

-

Scribd. (n.d.). Recrystallization of Acetanilide Organic Chemistry. Retrieved from [Link]

-

Scribd. (n.d.). Recrystallization: Figure 1. Structure of Aniline. Retrieved from [Link]

-

Organic Chemistry Tutor. (2020). Recrystallization of Acetanilide. Retrieved from [Link]

-

ResearchGate. (n.d.). Equilibrium Solubility Investigation and Preferential Solvation of 2,6-Dichloro-4-nitroaniline. Retrieved from [Link]

-

S. Michael Stewart. (2021). Methods of Recrystalization: Precipitating out the acetanilide. Retrieved from [Link]

-

Organic Chemistry Data. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

-

International Union of Pure and Applied Chemistry. (n.d.). SOLUBILITY DATA SERIES. Retrieved from [Link]

Sources

- 1. mt.com [mt.com]

- 2. praxilabs.com [praxilabs.com]

- 3. youtube.com [youtube.com]

- 4. people.chem.umass.edu [people.chem.umass.edu]

- 5. Tips & Tricks [chem.rochester.edu]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. m.youtube.com [m.youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. youtube.com [youtube.com]

- 10. scribd.com [scribd.com]

HPLC method development for separating dichloropropionanilide isomers

Application Note & Method Development Guide

Executive Summary

Objective: Develop a robust High-Performance Liquid Chromatography (HPLC) protocol for the separation of Propanil (3,4-dichloropropionanilide) from its positional isomers (2,3-, 2,4-, and 3,5-dichloropropionanilide).

The Challenge: Dichloropropionanilide isomers possess identical molecular weights and nearly identical hydrophobicities (

The Solution: This guide details a bimodal screening strategy . While we provide a standard C18 protocol for general purity analysis, the core innovation presented here is the use of Phenyl-Hexyl and Pentafluorophenyl (PFP) stationary phases. These phases leverage

Chemical Context & Target Analytes

The primary target, Propanil , is a widely used contact herbicide.[1] Impurities arise from the starting material (dichloroaniline) containing regioisomers.

| Analyte | Common Name | Structure Description | Key Interaction Property |

| 3,4-DCP | Propanil (Active) | Propionamide at pos 1; Cl at 3, 4 | Baseline Hydrophobicity |

| 3,5-DCP | Isomer Impurity | Propionamide at pos 1; Cl at 3, 5 | Meta-substitution (Planar) |

| 2,4-DCP | Isomer Impurity | Propionamide at pos 1; Cl at 2, 4 | Ortho-substitution (Steric twist) |

| 2,3-DCP | Isomer Impurity | Propionamide at pos 1; Cl at 2, 3 | Ortho-substitution (Steric twist) |

Method Development Strategy

Effective separation of positional isomers requires exploiting mechanisms beyond simple hydrophobicity.

Mechanistic Insight: The - Advantage

-

C18 (Octadecyl): Interacts via London Dispersion forces. It struggles to distinguish between the 3,4- and 3,5- isomers because their hydrophobic surface areas are nearly identical.

-

Phenyl-Hexyl: Contains a phenyl ring attached via a hexyl chain. It engages in

- -

Solvent Choice (Critical): Acetonitrile (ACN) has

-electrons (triple bond) that can compete with the stationary phase for analyte interaction. Methanol (MeOH) is "

Development Workflow

The following diagram outlines the decision process for selecting the optimal method.

Figure 1: Decision matrix for selecting stationary phases for aromatic isomer separation.

Experimental Protocols

Protocol A: Standard Screening (C18)

Use this for general purity analysis where isomer resolution is not critical.

-

Column: High-purity C18, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus C18 or equivalent).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile (ACN).[2]

-

Flow Rate: 1.0 mL/min.[2]

-

Temperature: 30°C.

-

Detection: UV @ 250 nm.[3]

-

Gradient:

-

0 min: 30% B

-

15 min: 70% B

-

20 min: 30% B (Re-equilibration)

-

Protocol B: High-Resolution Isomer Separation (Phenyl-Hexyl)

Use this for separating 3,4-DCP from 2,3-DCP and 3,5-DCP.

-

Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., Agilent Zorbax Phenyl-Hexyl or Phenomenex Luna Phenyl-Hexyl).

-

Mobile Phase A: 10 mM Ammonium Formate (pH 3.0).[4]

-

Mobile Phase B: Methanol (MeOH) .

-

Note: MeOH is preferred over ACN here to maximize

-

-

-

Flow Rate: 0.8 mL/min (MeOH has higher viscosity than ACN).

-

Temperature: 25°C (Lower temperature promotes stronger

- -

Detection: UV @ 254 nm.[2]

-

Gradient Profile:

| Time (min) | % Mobile Phase B (MeOH) | Rationale |

| 0.0 | 40 | Initial retention for polar impurities |

| 2.0 | 40 | Isocratic hold to stack peaks |

| 18.0 | 65 | Shallow gradient (1.5% per min) to maximize resolution |

| 20.0 | 90 | Wash out highly hydrophobic dimers |

| 25.0 | 40 | Re-equilibration |

Data Presentation & Expected Results

The following table illustrates the expected shift in selectivity (

| Analyte Pair | C18 Resolution ( | Phenyl-Hexyl Resolution ( | Explanation |

| 3,4-DCP / 3,5-DCP | 0.8 (Co-elution) | 2.1 (Baseline) | Phenyl phase discriminates based on electron density distribution on the ring. |

| 3,4-DCP / 2,4-DCP | 1.2 (Partial) | 2.8 (Baseline) | Ortho-Cl in 2,4-DCP causes steric twisting, reducing |

| Propanil / DCA | > 10.0 | > 12.0 | Easy separation on both; DCA elutes much earlier. |

Troubleshooting & Optimization

If resolution remains poor (

Figure 2: Troubleshooting logic for resolving critical isomer pairs.

Expert Tips:

-

Sample Diluent: Dissolve samples in the starting mobile phase (40% MeOH). Dissolving in 100% ACN can cause "solvent effect" peak broadening, ruining the separation of close isomers.

-

PFP Alternative: If Phenyl-Hexyl fails to separate the 2,3-isomer, switch to a Pentafluorophenyl (PFP) column. The electron-deficient fluorine ring acts as a Lewis acid, interacting strongly with the electron-rich chlorine atoms on the analyte [1].

References

-

Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Application Note 5991-4364EN. Link

-

SIELC Technologies. (2018). Separation of Propanil on Newcrom R1 HPLC column. Link

-

Phenomenex. (2020). Reversed Phase HPLC Method Development Guide. Link

-

U.S. EPA. (2007). Method 8330B: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC). (Demonstrates Phenyl-Hexyl efficacy for aromatic isomers). Link

Sources

Synthesis of radiolabeled N-(2,5-dichlorophenyl)propanamide for metabolic studies

Application Note: Strategic Radiosynthesis of [Carbonyl- C]N-(2,5-dichlorophenyl)propanamide

Executive Summary

This guide details the protocol for synthesizing [carbonyl-

Key Technical Challenge: The nucleophile, 2,5-dichloroaniline, is significantly deactivated due to the inductive effect of two chlorine atoms and the steric hindrance of the ortho-chlorine. Standard peptide coupling (EDC/NHS) often results in poor yields.[1] This protocol utilizes a robust Acid Chloride Activation route to ensure quantitative acylation, maximizing the utilization of the high-cost

Retrosynthetic Strategy & Logic

To track the metabolic stability of the amide bond, the radiolabel is strategically placed at the carbonyl carbon. This position allows researchers to differentiate between oxidative metabolism (label retained in the molecule) and amide hydrolysis (label lost as [1-

Strategic Workflow

The synthesis is designed as a "one-pot, two-step" sequence to handle the volatile intermediate [1-

Figure 1: Retrosynthetic pathway utilizing in-situ acid chloride generation to overcome aniline deactivation.

Experimental Protocol

Materials & Stoichiometry

Radioisotope Precursor: Sodium [1-

| Reagent | Equiv.[1] | Role | Critical Note |

| [1- | 1.0 | Limiting Reagent | Dry thoroughly; water kills the reaction. |

| Oxalyl Chloride | 1.5 | Activator | Excess ensures complete conversion.[1] |

| DMF | 0.05 | Catalyst | Essential for Vilsmeier-Haack type activation.[1] |

| 2,5-Dichloroaniline | 1.2 | Nucleophile | Slight excess to consume all radioactive material.[1] |

| Pyridine | 2.0 | Base | Scavenges HCl; solvent carrier.[1] |

| DMAP | 0.1 | Hyper-catalyst | Crucial for sterically hindered anilines.[1] |

Step-by-Step Methodology

Phase A: Generation of [1-

C]Propionyl Chloride

Rationale: Propionyl chloride is volatile (bp 80°C). Generating it in a closed vacuum manifold prevents loss of radioactivity.

-

Setup: Use a flame-dried 10 mL two-neck flask equipped with a magnetic stir bar and a rubber septum. Connect the side arm to a vacuum manifold with a dry-ice trap.[1]

-

Loading: Transfer [1-

C]propionic acid (e.g., 185 MBq / 5 mCi) into the flask using anhydrous dichloromethane (DCM, 2 mL). -

Activation: Cool to 0°C. Add catalytic DMF (1 drop). Slowly add Oxalyl Chloride (1.5 equiv) via syringe.[1]

-

Reaction: Stir at 0°C for 30 mins, then allow to warm to Room Temperature (RT) for 1 hour. Gas evolution (CO/CO

) indicates reaction progress.[1] -

Volatile Removal (The "Clean-Up"):

-

Caution: Do NOT apply high vacuum directly, or you will lose the propionyl chloride.[1]

-

Instead, apply a gentle stream of dry nitrogen to blow off excess oxalyl chloride if possible, or proceed directly to coupling if the excess oxalyl chloride can be tolerated (it will consume some aniline).

-

Preferred Method: If high purity is needed, vacuum transfer the [1-

C]propionyl chloride into a receiving flask containing the aniline solution at -78°C.

-

Phase B: The Hindered Coupling

Rationale: 2,5-dichloroaniline is a weak nucleophile.[1] Pyridine acts as the solvent/base, and DMAP (4-Dimethylaminopyridine) acts as an acyl-transfer catalyst to accelerate the reaction 1000x.

-

Preparation: In a separate vial, dissolve 2,5-dichloroaniline (1.2 equiv) and DMAP (0.1 equiv) in anhydrous Pyridine (2 mL).